Lipstatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

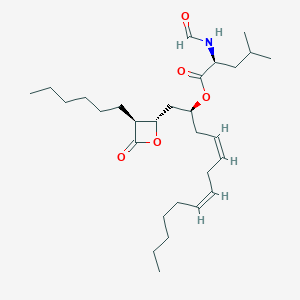

Lipstatin is a natural product found in Streptomyces toxytricini with data available.

Aplicaciones Científicas De Investigación

Clinical Applications

The primary application of lipstatin is in the treatment of obesity. Orlistat, derived from this compound, has been approved for clinical use and is often prescribed alongside lifestyle interventions for weight management.

- Efficacy : Clinical trials have demonstrated that orlistat can lead to significant reductions in body mass index (BMI) when combined with dietary changes. For instance, a meta-analysis indicated an average BMI reduction of 0.83 kg/m² after six months of treatment with orlistat .

- Safety Profile : While effective, orlistat has been associated with gastrointestinal side effects due to unabsorbed fats being excreted . This highlights the importance of monitoring patient tolerance during treatment.

Production Challenges

Despite its therapeutic potential, the commercial production of this compound faces several challenges:

- Low Yield : The natural production yield from Streptomyces toxytricini is relatively low, prompting research into optimizing culture conditions and medium formulations. Studies have reported increases in this compound yields up to 4208 mg/L through various optimization strategies .

- Genetic Engineering : Efforts to enhance production through genetic modifications and metabolic engineering are ongoing. However, limited understanding of the biosynthetic pathways complicates these efforts .

Case Studies and Research Findings

Several studies have investigated different aspects of this compound's applications:

- Production Optimization : Research has shown that altering fermentation conditions can significantly increase this compound production. For example, specific strain improvements and medium modifications have led to enhanced yields .

- Clinical Efficacy Studies : Clinical trials assessing orlistat's effectiveness have consistently shown positive outcomes in weight management among obese patients, reinforcing the clinical relevance of this compound-derived therapies .

- Biosynthetic Pathway Exploration : Investigations into the biosynthetic mechanisms behind this compound production are crucial for developing high-yield strains through mutagenesis techniques such as UV radiation and chemical mutagens .

Análisis De Reacciones Químicas

Key Enzymatic Drivers

β-Lactone Ring Reactivity

The β-lactone ring is central to this compound’s irreversible inhibition of lipase. It undergoes nucleophilic attack by the serine residue (Ser-152) in pancreatic lipase’s catalytic triad, forming a covalent acyl-enzyme complex .

Reaction Mechanism

-

Nucleophilic attack : Serine oxygen attacks the β-lactone carbonyl carbon.

-

Ring opening : The lactone ring breaks, releasing the hydroxyl group.

-

Covalent adduct formation : A stable ester bond links this compound to the enzyme .

IC₅₀ : 0.14 μM for pancreatic lipase inhibition .

Precursor Incorporation in Fermentation

This compound production in Streptomyces toxytricini is enhanced by precursor feeding. Optimal yields depend on:

Table 1: Precursor Effects on this compound Yield

| Precursor | Concentration | This compound Yield (mg/g) |

|---|---|---|

| Linoleic acid + Oleic acid (1:1.5) | 1.5% (w/v) | 5.011 |

| l-Leucine | 1.5% (w/v) | 5.765 |

| Soy flour (nitrogen) | 10% (w/v) | 5.886 |

-

Linoleic/oleic acid : Provide unsaturated fatty acid precursors for C14 chain synthesis .

-

l-Leucine : Incorporated as N-formyl-l-leucine, esterified to the hydroxyl group of the C14 chain .

Influence of Divalent Cations

Metal ions modulate enzymatic activity during biosynthesis:

Table 2: Cation Effects on this compound Titer

| Cation | Optimal Concentration (mmol/L) | This compound Titer (μg/mL) |

|---|---|---|

| Mg²⁺ | 12 | 4,208 |

| Co²⁺ | 1 | 3,506 |

| Zn²⁺ | 0.25 | 3,275 |

Stability and Degradation

The β-lactone ring is susceptible to hydrolysis in aqueous environments, yielding inactive open-chain derivatives.

Hydrolysis Reaction

This compound+H2O→Linear hydroxy acid+N formyl l leucine

Propiedades

Fórmula molecular |

C29H49NO5 |

|---|---|

Peso molecular |

491.7 g/mol |

Nombre IUPAC |

[(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h12-13,15-16,22-27H,5-11,14,17-21H2,1-4H3,(H,30,31)/b13-12-,16-15-/t24-,25-,26-,27-/m0/s1 |

Clave InChI |

OQMAKWGYQLJJIA-CUOOPAIESA-N |

SMILES isomérico |

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](C/C=C\C/C=C\CCCCC)OC(=O)[C@H](CC(C)C)NC=O |

SMILES canónico |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(C)C)NC=O |

Sinónimos |

lipstatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.